3-Methoxyphenoxyacetic acid

Agrochemical Herbicide Plant Growth Regulator

Researchers requiring the specific meta-methoxy substitution pattern for structure-activity relationship studies often face supply inconsistency with positional isomers. 3-Methoxyphenoxyacetic acid (CAS 2088-24-6) is the definitive building block for synthesizing 1,3,4-thiadiazole and 1,2,4-triazole derivatives, as demonstrated by Hovsepyan et al. It is also ideal for probing insect-plant interactions, given its documented interference with the apigenin-elicited response of planthoppers. Its reported cytotoxic activity against human cancer cells makes it a suitable scaffold for preliminary anticancer research. For procurement managers, this guarantees the exact research chemical is delivered, eliminating the risk of mis-shipment of the ortho- or para-isomers.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 2088-24-6
Cat. No. B1294339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenoxyacetic acid
CAS2088-24-6
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)O
InChIInChI=1S/C9H10O4/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyAHDPQRIYMMZJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenoxyacetic Acid Overview


3-Methoxyphenoxyacetic acid (CAS 2088-24-6) is a phenoxyacetic acid derivative characterized by a methoxy group at the meta position of its phenyl ring . It serves primarily as a versatile synthetic intermediate in the development of bioactive molecules, including herbicides, fungicides, and therapeutic agents . Its core structure allows for further chemical modification, making it a valuable building block in medicinal chemistry and agrochemical research .

Synthetic intermediate for heterocyclic libraries (1,3,4-thiadiazole, 1,2,4-triazole)
Positional SAR studies in plant growth regulation (meta vs para)
Reported qualitative cytotoxic activity for exploratory oncology research Data to verify
Insect-plant interaction research (planthopper response modulation)

Why 3-Methoxyphenoxyacetic Acid Cannot Be Substituted


Within the phenoxyacetic acid class, the position of substituents on the aromatic ring is a critical determinant of biological activity and synthetic utility. For instance, a study on plant growth regulators found that 4-methoxyphenoxyacetic acid, the para-substituted analog of 3-Methoxyphenoxyacetic acid, exhibited potent weed growth inhibition (>85%), highlighting that even simple positional isomerism can drastically alter a compound's efficacy [1]. Therefore, substituting 3-Methoxyphenoxyacetic acid with its ortho- or para-isomers, or other phenoxyacetic acid derivatives, is not a valid procurement strategy when a specific research or synthetic pathway requires the meta-methoxy substitution pattern.

Target
3-Methoxyphenoxyacetic acid (meta isomer)
Required for meta-specific synthetic pathways and SAR
Substitute
4-Methoxyphenoxyacetic acid (para isomer)
Exhibited high weed inhibition (>85%) in a plant assay; meta isomer not in high-activity group
Risk
Positional isomerism can shift biological activity and synthetic reactivity; direct substitution may invalidate structure-activity conclusions.
Note
Other phenoxyacetic acid derivatives with different ring substituents are unlikely to replicate meta-methoxy specific profiles; verify positional identity before purchase.

3-Methoxyphenoxyacetic Acid Evidence Guide


Weed Growth Inhibition: Para vs. Meta Isomer

In a study evaluating the structure-activity relationship of various phenoxyacetic acid derivatives, the para-substituted isomer, 4-methoxyphenoxyacetic acid, demonstrated potent weed growth inhibition of over 85% against *Mimosa pigra* Linn. This activity was comparable to commercial herbicides [1]. In contrast, the meta-substituted 3-Methoxyphenoxyacetic acid was not among the compounds reported to have high inhibition activity, indicating a critical structural requirement for this specific biological effect. This underscores the importance of precise substitution patterns.

Weed growth inhibition
Class-level inference
3-Methoxy: not in high-activity group
4-Methoxy: >85% inhibition (Mimosa pigra)
Positional substitution critically alters biological outcome; supports meta-isomer selection for SAR control.
Source review required; class-level inference.
Agrochemical Herbicide Plant Growth Regulator

Building Block for 1,3,4-Thiadiazole Derivatives

3-Methoxyphenoxyacetic acid serves as a crucial starting material for synthesizing biologically active heterocyclic compounds. The hydrazide derivative of 3-Methoxyphenoxyacetic acid was successfully used to synthesize a series of 2-substituted 1,3,4-thiadiazole-5-thiols via SH-alkylation, aminomethylation, and cyanoethylation reactions [1]. This demonstrates the compound's functional group compatibility and its role as a proven precursor for generating molecular diversity, which is a key differentiator from less synthetically versatile phenoxyacetic acid analogs.

Thiadiazole building block
Reported
Converted to hydrazide and used to synthesize 1,3,4-thiadiazole derivatives via SH-alkylation, aminomethylation, cyanoethylation.
Validates synthetic utility as a precursor for heterocyclic library generation.
Multi-step organic synthesis; established methodology.
Medicinal Chemistry Organic Synthesis Heterocyclic Compounds

Cytotoxic Activity Against Human Cancer Cell Lines

3-Methoxyphenoxyacetic acid has demonstrated cytotoxic activity against human cancer cells. This activity is hypothesized to be related to its ability to bind to a specific pharmacophore found in many anticancer drugs . While this finding highlights the compound's potential as a lead structure or pharmacophore component in oncology research, it is important to note that the source is a vendor's product description and the specific cell lines, quantitative IC50 values, or exact mechanism of action were not detailed. This represents a qualitative differentiator compared to analogs without reported anticancer activity.

Cytotoxic activity
Data to verify
Reported qualitative cytotoxicity against human cancer cells (cell lines not specified).
Supports exploratory oncology SAR; quantitative IC50 and mechanism unknown.
Source: vendor product description; independent validation needed.
Anticancer Research Cytotoxicity Pharmacology

Inhibition of Apigenin-Elicited Planthopper Response

3-Methoxyphenoxyacetic acid, found in the ethanol extract of *Apium graveolens*, has been shown to inhibit the apigenin-elicited response of the planthopper, a significant agricultural pest . This finding suggests a potential role in developing novel pest control strategies based on natural product chemistry. The compound's ionization potential (IP) is similar to other molecules known to be active against plant pests . This specific interaction with an insect pest differentiates it from other phenoxyacetic acids that may primarily function as plant growth regulators.

Planthopper response inhibition
Reported
Inhibits apigenin-elicited planthopper response (Apium graveolens extract component).
Supports insect-plant interaction research; context-dependent.
Specific assay conditions and quantitative data not provided.
Insect Pest Management Agrochemical Plant-Insect Interactions

3-Methoxyphenoxyacetic Acid Applications


Synthesis of Heterocyclic Compound Libraries

This compound is best utilized as a starting material for synthesizing 1,3,4-thiadiazole and 1,2,4-triazole derivatives, as demonstrated by Hovsepyan et al. . This established methodology makes it a reliable building block for medicinal chemistry groups aiming to generate and screen novel heterocyclic compounds for potential pharmaceutical applications.

Insect-Plant Chemical Ecology Research

Given its documented ability to interfere with the apigenin-elicited response of planthoppers , 3-Methoxyphenoxyacetic acid is an ideal candidate for research projects focused on understanding and manipulating insect-plant interactions. This can inform the development of new semiochemical-based pest control methods.

Anticancer Pharmacophore Investigations

The reported cytotoxic activity against human cancer cells positions 3-Methoxyphenoxyacetic acid as a suitable starting point for preliminary anticancer research. It can be used to probe structure-activity relationships within the phenoxyacetic acid chemotype or as a scaffold for developing more potent analogs.

Precise Chemical Probes for Agriculture

While the 3-methoxy isomer itself may not be a potent herbicide, research has established that the position of the methoxy group is critical for plant growth regulation activity [1]. Therefore, 3-Methoxyphenoxyacetic acid is an essential procurement item as a control compound or for comparative studies aimed at elucidating the precise structural requirements for herbicide or plant growth regulator activity.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Synthetic versatility via hydrazide intermediate
Confirm formation of 1,3,4-thiadiazole/1,2,4-triazole scaffolds under reported conditions
Insect-plant interaction studies
Reported planthopper response modulation
Verify inhibition of apigenin-elicited response in target insect system
Exploratory oncology SAR
Qualitative cytotoxicity report
Determine IC50 values and mechanism in defined cancer cell lines
Positional SAR control
Meta-methoxy substitution pattern
Confirm lack of herbicidal activity relative to para isomer in plant growth assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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